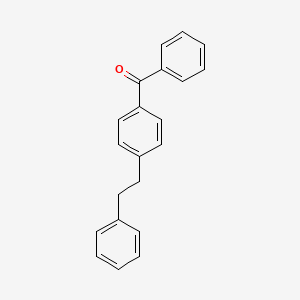

4-(2-Phenylethyl)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Phenylethyl)benzophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzophenone core with a phenylethyl group attached to the para position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethyl)benzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzophenone is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Grignard reaction, where phenylethylmagnesium bromide is reacted with benzophenone. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of dry solvents to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photochemical reactions, such as the photochemical hydrogen atom transfer (HAT) process, has been explored to achieve efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethyl)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(2-Phenylethyl)benzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)benzophenone involves its ability to absorb light and generate reactive intermediates. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis in cancer cells .

At the molecular level, this compound targets mitochondrial pathways, leading to the disruption of cellular functions and induction of cell death. The compound’s ability to generate both Type-I and Type-II ROS enhances its efficacy in hypoxic tumor environments .

Comparison with Similar Compounds

Similar Compounds

Benzophenone: The parent compound, known for its use as a UV filter and photoinitiator.

4-Methylbenzophenone: Similar structure with a methyl group instead of a phenylethyl group, used in similar applications.

4-Phenylbenzophenone: Another derivative with a phenyl group, used in organic synthesis and material science.

Uniqueness

4-(2-Phenylethyl)benzophenone is unique due to its phenylethyl group, which imparts distinct chemical and physical properties. This structural modification enhances its photophysical characteristics, making it a more effective photosensitizer in photodynamic therapy compared to its analogs .

Properties

IUPAC Name |

phenyl-[4-(2-phenylethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIICNRVGIWCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238373 |

Source

|

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91036-10-1 |

Source

|

| Record name | Benzophenone, 4-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(BENZYL)AMINO]BUTYRONITRILE MONOHYDROCHLORIDE](/img/structure/B1274109.png)